molecular formula C27H26N2O3 B389511 11-(2,3-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389511
M. Wt: 426.5g/mol
InChI Key: OJVSDPMGDOHGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,3-Dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,3-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and reduction steps. Microwave-assisted synthesis has also been reported, which involves the use of silica-supported fluoroboric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-(2,3-Dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Common in modifying the aromatic rings or introducing new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

11-(2,3-Dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2,3-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It is known to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(2,3-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern and the resulting pharmacological profile. Its unique combination of anxiolytic and antioxidant properties makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O3/c1-31-24-14-8-11-19(27(24)32-2)26-25-22(28-20-12-6-7-13-21(20)29-26)15-18(16-23(25)30)17-9-4-3-5-10-17/h3-14,18,26,28-29H,15-16H2,1-2H3

InChI Key

OJVSDPMGDOHGSH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

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